molecular formula C14H25N7O3 B12064339 Glycyl-L-histidyl-L-lysinamide CAS No. 68984-73-6

Glycyl-L-histidyl-L-lysinamide

Cat. No.: B12064339
CAS No.: 68984-73-6
M. Wt: 339.39 g/mol
InChI Key: CEQLNMDCZOVWPK-QWRGUYRKSA-N
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Description

(S)-6-Amino-2-((S)-2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanamido)hexanamide is a complex organic compound that contains multiple functional groups, including amino, amide, and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Amino-2-((S)-2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanamido)hexanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Formation of Amide Bonds: Amide bonds are formed through condensation reactions between carboxylic acids and amines.

    Introduction of the Imidazole Ring: The imidazole ring is introduced through cyclization reactions.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Amino-2-((S)-2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanamido)hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-6-Amino-2-((S)-2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanamido)hexanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-Amino-2-((S)-2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanamido)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • (S)-6-Amino-2-((S)-2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanamido)hexanoic acid
  • (S)-6-Amino-2-((S)-2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanamido)hexanamide derivatives

Uniqueness

(S)-6-Amino-2-((S)-2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanamido)hexanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

68984-73-6

Molecular Formula

C14H25N7O3

Molecular Weight

339.39 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide

InChI

InChI=1S/C14H25N7O3/c15-4-2-1-3-10(13(17)23)21-14(24)11(20-12(22)6-16)5-9-7-18-8-19-9/h7-8,10-11H,1-6,15-16H2,(H2,17,23)(H,18,19)(H,20,22)(H,21,24)/t10-,11-/m0/s1

InChI Key

CEQLNMDCZOVWPK-QWRGUYRKSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)CN

Origin of Product

United States

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